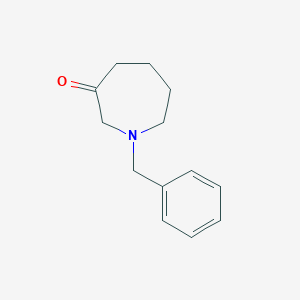
1-Benzylazepan-3-one
Cat. No. B111925
Key on ui cas rn:
146407-32-1
M. Wt: 203.28 g/mol
InChI Key: HGWZSFXXGQVVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07727979B2
Procedure details


A suspension of potassium tert-butylate (336 mg) in toluene (2.5 ml) is refluxed for 10 min. Then 5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid (695 mg) in toluene (1 ml) is slowly added to the suspension and when the addition is complete the mixture is refluxed for another 1.5 hours. After cooling to room temperature 25% hydrochloric acid (1 ml) is added. The organic phase is separated off and washed with 25% hydrochloric acid (4×1 ml). The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours. After cooling to room temperature the solution is made alkaline (pH 11) with 2N caustic soda solution and extraction is carried out with ethyl acetate. The combined organic phases are concentrated by evaporation after drying over sodium sulphate. The obtained residue produces, after chromatography using silica gel (ethyl acetate/heptane 1:5) the desired title compound (197 mg) in a yield of 45% (Bull. Chem. Soc. Jpn. 1956, 29, 631-632; DE2206385).


Name
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
Quantity
695 mg
Type
reactant
Reaction Step Two



Yield
45%
Identifiers


|
REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[CH2:7]([N:14]([CH2:22]C(OCC)=O)[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C1(C)C=CC=CC=1>[CH2:7]([N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][C:19](=[O:21])[CH2:22]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
336 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
|
|
Quantity
|
695 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(CCCCC(=O)O)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 10 min
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for another 1.5 hours
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 25% hydrochloric acid (4×1 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
with 2N caustic soda solution and extraction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic phases are concentrated by evaporation
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue produces
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 197 mg | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
